Atrovastatin-PEG3-FITC

KRAS signaling PDEδ inhibition Drug discovery

Atrovastatin-PEG3-FITC (Kd=58nM) is a dual-function fluorescent tracer that replaces biotinylated/antibody detection in KRAS-PDEδ assays. Its PEG3-FITC conjugation enables >20-fold higher affinity than atorvastatin. This intrinsically fluorescent ligand (Ex/Em ~495/520nm) eliminates secondary detection steps for streamlined, high-throughput screening of PDEδ inhibitors.

Molecular Formula C64H68FN5O12S
Molecular Weight 1150.3 g/mol
Cat. No. B10856878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtrovastatin-PEG3-FITC
Molecular FormulaC64H68FN5O12S
Molecular Weight1150.3 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C(=C(N1CCC(CC(CC(=O)NCCCOCCOCCOCCCNC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O)O)O)C7=CC=C(C=C7)F)C8=CC=CC=C8)C(=O)NC9=CC=CC=C9
InChIInChI=1S/C64H68FN5O12S/c1-40(2)59-58(61(76)68-44-13-7-4-8-14-44)57(41-11-5-3-6-12-41)60(42-15-17-43(65)18-16-42)70(59)28-25-48(73)36-49(74)39-56(75)66-26-9-29-78-31-33-80-34-32-79-30-10-27-67-63(83)69-45-19-22-51-50(35-45)62(77)82-64(51)52-23-20-46(71)37-54(52)81-55-38-47(72)21-24-53(55)64/h3-8,11-24,35,37-38,40,48-49,71-74H,9-10,25-34,36,39H2,1-2H3,(H,66,75)(H,68,76)(H2,67,69,83)/t48-,49-/m1/s1
InChIKeyWHWNHUTWCMCCLV-YYACYCFASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Atrovastatin-PEG3-FITC: A KRAS-PDEδ Interaction Inhibitor and Fluorescent Probe for Targeted Drug Discovery


Atrovastatin-PEG3-FITC (CAS 1440755-31-6), also known as compound S31, is a multifunctional conjugate comprising the HMG-CoA reductase inhibitor atorvastatin, a PEG3 linker, and the fluorophore fluorescein isothiocyanate (FITC) . This compound is primarily characterized as a KRAS-PDEδ interaction inhibitor and serves as a fluorescent ligand in biochemical assays, enabling quantitative assessment of binding affinity and competitive displacement relevant to KRAS-driven signaling pathways .

Why Atrovastatin-PEG3-FITC Cannot Be Simply Substituted by Generic Atorvastatin or Alternative KRAS-PDEδ Inhibitors


Generic substitution fails for Atrovastatin-PEG3-FITC because its PEG3-FITC moiety confers a >20-fold enhanced binding affinity for PDEδ compared to unmodified atorvastatin, transforming it from a weak binder into a viable probe for fluorescence polarization assays [1]. Furthermore, its dual functionality as both a PDEδ binder and an intrinsically fluorescent ligand eliminates the need for secondary antibody or streptavidin detection steps required by biotinylated or tag-based alternatives, significantly streamlining high-throughput screening workflows .

Quantitative Differentiation of Atrovastatin-PEG3-FITC Against Key Comparators


Binding Affinity to PDEδ: Atrovastatin-PEG3-FITC vs. Unmodified Atorvastatin

Atrovastatin-PEG3-FITC binds to PDEδ with a Kd of 58 nM, which is approximately 22-fold stronger than unmodified atorvastatin (Kd = 1250 nM) under comparable assay conditions [1]. This affinity enhancement, achieved through PEG3-FITC conjugation, elevates the compound from a weak, sub-optimal binder to a robust probe suitable for fluorescence anisotropy-based displacement assays [2].

KRAS signaling PDEδ inhibition Drug discovery

Binding Affinity to PDEδ: Atrovastatin-PEG3-FITC vs. Deltarasin

Atrovastatin-PEG3-FITC exhibits a Kd of 58 nM for PDEδ, while the prototypical KRAS-PDEδ inhibitor deltarasin binds with a Kd of 38 nM [1]. Although deltarasin shows marginally higher affinity (1.5-fold), Atrovastatin-PEG3-FITC uniquely functions as a self-reporting fluorescent ligand, whereas deltarasin lacks intrinsic fluorescence and requires a separate fluorescent tracer for assay readout .

KRAS-PDEδ inhibitors Pancreatic cancer Fluorescence anisotropy

Fluorescence Anisotropy Assay Performance: Atrovastatin-PEG3-FITC as a Direct Ligand

Atrovastatin-PEG3-FITC acts directly as a fluorescent ligand in fluorescence anisotropy assays, with excitation at ~495 nm and emission at ~520 nm, achieving a Kd of 58 nM for PDEδ [1]. In contrast, unlabeled PDEδ inhibitors like deltarasin require a separate FITC-labeled tracer (often Atrovastatin-PEG3-FITC itself) to generate a competitive binding signal, adding an extra component and potential variability to the assay [2].

Fluorescence polarization High-throughput screening PDEδ assays

Optimal Research Applications for Atrovastatin-PEG3-FITC Based on Quantitative Evidence


High-Throughput Screening of PDEδ Inhibitors via Fluorescence Anisotropy

Leverage Atrovastatin-PEG3-FITC's dual role as both PDEδ binder (Kd = 58 nM) and intrinsically fluorescent tracer to establish a simplified, two-component fluorescence anisotropy assay for identifying and characterizing novel KRAS-PDEδ inhibitors . This approach eliminates the need for a secondary FITC-labeled probe and is directly validated for competitive displacement studies .

Direct Comparison of PDEδ Binding Affinities in Medicinal Chemistry Campaigns

Utilize Atrovastatin-PEG3-FITC as a reference probe to benchmark the binding affinities of new PDEδ inhibitors. Its well-characterized Kd (58 nM) provides a quantitative baseline for evaluating structure-activity relationships, while its 22-fold affinity enhancement over unmodified atorvastatin illustrates the impact of linker-fluorophore conjugation on target engagement .

Cellular Uptake and Subcellular Localization Studies

Exploit the bright green fluorescence of the FITC moiety (Ex/Em ~495/520 nm) to visualize the intracellular trafficking and distribution of atorvastatin-derived probes . The PEG3 linker confers enhanced aqueous solubility and spatial flexibility, reducing non-specific interactions and enabling clearer imaging of probe localization in live or fixed cells .

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